molecular formula C14H12N2O2 B1654468 7-Amino-10-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one CAS No. 23474-51-3

7-Amino-10-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one

Cat. No.: B1654468
CAS No.: 23474-51-3
M. Wt: 240.26 g/mol
InChI Key: UAFXYIFPRBANDH-UHFFFAOYSA-N
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Description

7-Amino-10-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one is a heterocyclic compound that belongs to the class of dibenzoxazepines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-10-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a dibenzoxazepine precursor with an amine under acidic or basic conditions to introduce the amino group.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Amino-10-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino or methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce various amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 7-Amino-10-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound could modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Similar Compounds

    Dibenzoxazepine: A parent compound with similar structural features.

    Aminodibenzoxazepine: Compounds with amino groups attached to the dibenzoxazepine core.

    Methylated Dibenzoxazepine: Compounds with methyl groups attached to the dibenzoxazepine core.

Uniqueness

7-Amino-10-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other dibenzoxazepines.

Properties

IUPAC Name

2-amino-5-methylbenzo[b][1,4]benzoxazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-16-11-7-6-9(15)8-13(11)18-12-5-3-2-4-10(12)14(16)17/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAFXYIFPRBANDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N)OC3=CC=CC=C3C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10178027
Record name 7-Amino-10-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10178027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23474-51-3
Record name 7-Amino-10-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023474513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Amino-10-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10178027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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